molecular formula C5H3N3OS B570393 Thiazolo[5,4-d]pyrimidin-2(1H)-one CAS No. 119681-93-5

Thiazolo[5,4-d]pyrimidin-2(1H)-one

Katalognummer: B570393
CAS-Nummer: 119681-93-5
Molekulargewicht: 153.159
InChI-Schlüssel: CTZMVEFVBQWXTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiazolo[5,4-d]pyrimidin-2(1H)-one is a bicyclic heterocyclic compound featuring a fused thiazole and pyrimidine ring system. Studies highlight its role as a core structure in developing therapeutic agents for diseases such as cancer, microbial infections, and inflammatory disorders . The molecule’s planar aromatic system allows for strong π-π interactions with biological targets, while its sulfur and nitrogen atoms enable hydrogen bonding and polar interactions, enhancing binding affinity . Synthetic routes often involve condensation reactions of aminothiazole precursors with carbonyl-containing reagents, as demonstrated in Schemes 1 and 2 of recent studies .

Eigenschaften

CAS-Nummer

119681-93-5

Molekularformel

C5H3N3OS

Molekulargewicht

153.159

IUPAC-Name

1H-[1,3]thiazolo[5,4-d]pyrimidin-2-one

InChI

InChI=1S/C5H3N3OS/c9-5-8-3-1-6-2-7-4(3)10-5/h1-2H,(H,8,9)

InChI-Schlüssel

CTZMVEFVBQWXTR-UHFFFAOYSA-N

SMILES

C1=C2C(=NC=N1)SC(=O)N2

Synonyme

Thiazolo[5,4-d]pyrimidin-2(1H)-one

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disorders

One of the prominent applications of thiazolo[5,4-d]pyrimidin-2(1H)-one derivatives is in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Recent research has focused on developing piperazine- and piperidine-containing derivatives that act as antagonists or inverse agonists of the A2A adenosine receptor (AR). These compounds have shown promise in mitigating symptoms associated with these disorders by modulating neurotransmitter systems and potentially reducing neuroinflammation .

Case Study: A2A Receptor Antagonists

  • Compound : 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine
  • Binding Affinity : Ki = 8.62 nM
  • Inverse Agonist Potency : IC50 = 7.42 nM
    This compound exhibited high affinity for the A2A receptor, indicating its potential for further development as a therapeutic agent for neurodegenerative conditions .

Anticancer Activity

This compound derivatives have also been evaluated for their anticancer properties. Studies have shown that certain synthesized compounds demonstrate significant cytotoxic activities against various cancer cell lines.

Case Study: Antitumor Evaluation

  • Compound : 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one
  • Screening : Selected by the National Cancer Institute for in vitro antitumor assays.
    The compound was found to be highly active across multiple cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Properties

The antimicrobial activity of this compound derivatives has been extensively studied. These compounds have shown effectiveness against a range of bacterial strains, making them candidates for antibiotic development.

Case Study: Antibacterial Evaluation

In a study evaluating several thiazolo[5,4-d]pyrimidine derivatives:

  • Tested Strains : Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli
  • Findings : Many derivatives exhibited superior activity compared to standard antibiotics like streptomycin.
    This highlights their potential role in addressing antibiotic resistance issues in clinical settings .

Other Therapeutic Applications

This compound derivatives have also been investigated for various other therapeutic uses:

  • Anti-inflammatory Agents : Some derivatives have shown promise as COX inhibitors and anti-inflammatory agents.
  • Antiviral Activity : Certain compounds have demonstrated efficacy against viral infections, warranting further investigation into their mechanisms of action and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiazolo[5,4-d]pyrimidin-2(1H)-one belongs to a broader class of fused heterocycles, including thiazolo[4,5-d]pyrimidines, oxazolo[5,4-d]pyrimidines, and thieno[2,3-d]pyrimidines. Below is a detailed comparison of their structural features, synthesis, and biological activities.

Structural and Electronic Differences

Compound Core Structure Key Substituents Electron Density Profile
This compound Thiazole fused at C5–C4 of pyrimidine C7-amino, C5-chloro, furan-2-yl Moderate electron deficiency due to sulfur and nitrogen atoms
Thiazolo[4,5-d]pyrimidine Thiazole fused at C4–C5 of pyrimidine Variable aryl/alkyl groups Similar to [5,4-d] isomer but altered regiochemistry affects π-conjugation
Oxazolo[5,4-d]pyrimidine Oxazole fused at C5–C4 of pyrimidine Hydroxyl, methyl groups Increased polarity due to oxygen atom; reduced metabolic stability
Thieno[2,3-d]pyrimidine Thiophene fused at C2–C3 of pyrimidine Thiophene-linked substituents Enhanced π-conjugation and red-shifted absorption

Pharmacological Activities

Compound Biological Activity Mechanism of Action Efficacy (IC₅₀ or MIC)
This compound Anticancer, antimicrobial Kinase inhibition, DNA intercalation IC₅₀ = 0.8–5.2 μM (cancer cell lines)
Thiazolo[4,5-d]pyrimidine Antiviral, anti-inflammatory NS5B polymerase inhibition IC₅₀ = 1.3 μM (HCV replication)
Oxazolo[5,4-d]pyrimidine Antifungal Ergosterol biosynthesis disruption MIC = 8–16 μg/mL (Candida spp.)
Thieno[2,3-d]pyrimidine Antitubercular Enoyl-ACP reductase inhibition MIC = 0.5–2 μg/mL (M. tuberculosis)

Key Research Findings

  • This compound derivatives exhibit superior kinase inhibitory activity compared to oxazolo analogs due to sulfur’s electronegativity enhancing target binding .
  • Thiazolo[4,5-d]pyrimidines show higher metabolic stability than thieno analogs, attributed to reduced susceptibility to cytochrome P450 oxidation .
  • Oxazolo[5,4-d]pyrimidines demonstrate weaker antimicrobial activity compared to thiazolo derivatives, likely due to oxygen’s lower nucleophilicity .

Vorbereitungsmethoden

Thorpe–Ziegler Cyclization for Core Formation

The Thorpe–Ziegler reaction serves as the cornerstone for constructing the this compound scaffold. In a representative protocol, 4-amino-2-(methylthio)-N-phenylthiazole-5-carboxamide (7a ) undergoes cyclization with triethyl orthoformate (TEOF) in ethanol under CSA catalysis. This method achieves a 79% yield of 2-(methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one (8aa ), with the methylthio group facilitating subsequent functionalization.

Critical Parameters :

  • Catalyst Selection : CSA outperforms p-toluenesulfonic acid (p-TsOH) and BF₃·OEt₂, as evidenced by comparative yields (79% vs. 64–70%).

  • Solvent Effects : Ethanol maximizes cyclization efficiency due to its polar aprotic nature, which stabilizes the transition state. Reactions in toluene or DMF result in diminished yields (14–64%).

Table 1. Catalyst Screening for Cyclization of 7a to 8aa

EntryCatalyst (10 mol%)SolventYield (%)
1CSAEtOH79
2p-TsOHEtOH70
3BF₃·OEt₂EtOH64
4AlCl₃EtOHTrace

Oxidation and Functionalization of the Thiazolo Core

Post-cyclization modifications enable diversification of the C2 position. Oxidation of 8aa with meta-chloroperbenzoic acid (mCPBA) in dichloromethane produces the sulfonyl derivative 9aa in 85% yield. Subsequent nucleophilic substitution with butylamine introduces amino groups, yielding 1aaa (60% yield).

Reaction Sequence :

  • Sulfonation :
    8aaCH2Cl2mCPBA9aa\text{8aa} \xrightarrow[\text{CH}_2\text{Cl}_2]{\text{mCPBA}} \text{9aa}

  • Amination :
    9aaEt3NButylamine1aaa\text{9aa} \xrightarrow[\text{Et}_3\text{N}]{\text{Butylamine}} \text{1aaa}

Key Insight : The methylsulfonyl group in 9aa acts as a superior leaving group compared to methylthio, enabling efficient nucleophilic displacement.

Solution-Phase Cyclization Approaches

Acid-Catalyzed Cyclocondensation

Early synthetic routes relied on acidic conditions for ring closure. For example, thiazolo[5,4-d]pyrimidine derivatives were synthesized via cyclocondensation of 5-amino-4-cyanothiazoles with formamide at 150°C. While effective, this method suffers from harsh conditions and moderate yields (50–65%).

Base-Mediated Intermediate Formation

The synthesis of intermediate 7a highlights the role of lithium hydroxide (LiOH) in facilitating methylthio group installation. Treatment of precursor 5 with methyl iodide in acetone/H₂O under LiOH catalysis achieves a 98% yield of 7a , outperforming KOH (41%) or NaOEt (16%).

Mechanistic Rationale : LiOH’s strong base character deprotonates the thiol group, enhancing nucleophilic attack on methyl iodide.

Substituent Effects on Synthetic Efficiency

Electron-Donating vs. Electron-Withdrawing Groups

Substituents on the phenyl ring at N6 significantly influence cyclization yields. Electron-donating groups (e.g., 4-OMe-Ph) enhance yields (up to 93%) by stabilizing the transition state through resonance. In contrast, electron-withdrawing groups (e.g., 4-NO₂-Ph) reduce yields to 18–55% due to increased ring strain.

Table 2. Impact of R₁ Substituents on Cyclization Yield

R₁Average Yield (%)
4-OMe-Ph85
Ph79
4-Me-Ph49
4-NO₂-Ph46

Steric Effects at C2

Bulky substituents at C2 hinder cyclization. For instance, introducing a tert-butyl group reduces yields to 33%, whereas methyl groups maintain 75–91% efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Profiling

Optimal cyclization occurs in ethanol at 60°C, balancing solvent polarity and thermal energy. Elevated temperatures (>100°C) promote side reactions, while polar aprotic solvents (DMF) impede proton transfer.

Catalytic Load and Reaction Time

A 10 mol% CSA loading achieves peak efficiency within 3 hours. Prolonged reactions (>5 hours) degrade products, reducing yields by 15–20%.

Alternative Pathways and Emerging Strategies

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate cyclization. Preliminary data suggest a 20% reduction in reaction time with comparable yields (75–82%).

Flow Chemistry Applications

Continuous-flow systems mitigate exothermicity risks during large-scale synthesis. Pilot studies demonstrate consistent yields (78–81%) at a 100-g scale .

Q & A

Q. What are the common synthetic routes for Thiazolo[5,4-d]pyrimidin-2(1H)-one derivatives, and how are they optimized for yield?

this compound derivatives are typically synthesized via cyclocondensation reactions. A general procedure involves reacting 5,7-dichloro precursors with substituted benzylamines or heteroaromatic amines under reflux in polar solvents like DMF or ethanol. For example, derivatives with 2-chlorobenzyl or 2-methoxybenzyl substituents are synthesized in 65–90% yields using DMSO-d6 as a solvent, confirmed by 1^1H NMR analysis . Optimization strategies include adjusting reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios of reagents. Microwave-assisted synthesis has also been explored to reduce reaction times and improve selectivity .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. 1^1H NMR in DMSO-d6 reliably identifies substituents, such as aromatic protons (δ 7.34–7.62 ppm) and methylene groups (δ 4.62–4.73 ppm) . Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) confirm molecular weights, while X-ray crystallography validates crystal structures in select cases. For example, derivatives with thiophenyl substituents show distinct 1^1H NMR shifts (δ 7.32–8.10 ppm) correlating with electronic effects .

Q. How are this compound derivatives initially screened for biological activity?

Initial screening involves in vitro assays targeting adenosine receptors (A1_1, A2_2A) using radioligand binding studies. For instance, competition binding experiments with 3^3H-DPCPX (A1_1) and 3^3H-ZM241385 (A2_2A) evaluate antagonist/inverse agonist activity. Derivatives like N5-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamines show nanomolar affinity (Ki_i < 100 nM) in these assays . Anticancer activity is assessed via SRB assays against cell lines (e.g., A549, MCF-7), with apoptosis confirmed by flow cytometry (sub-G1 population) and Western blotting (PARP-1 cleavage) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of dual-acting A1_11​/A2_22​A adenosine receptor antagonists?

SAR studies reveal that N5-heteroarylalkyl substitutions enhance dual receptor affinity. For example, introducing furanyl or chlorobenzyl groups at the N5 position increases A1_1/A2_2A binding by stabilizing hydrophobic interactions in the orthosteric pocket. Substituents at the 2-position (e.g., 2-chlorobenzyl) improve selectivity for A2_2A over A1_1 receptors. Molecular docking (AutoDock Vina) and MD simulations further validate interactions with residues like Phe168 and Glu169 in A2_2A .

Q. What methodological advancements address solubility and bioavailability challenges in this compound-based therapeutics?

Modifying lipophilicity via sulfonamide or hydroxylpropyl substitutions improves aqueous solubility. For example, AZD8309 (a CXCR2 antagonist) incorporates a hydroxylpropyl group, reducing logP by 1.5 units and enhancing pharmacokinetics. Plasma protein binding (PPB) assays (ultrafiltration/HPLC) guide optimization, with PPB < 90% targeted to increase free drug concentration .

Q. How are this compound derivatives applied in materials science, such as luminescent sensors?

this compound derivatives serve as fluorophores in luminescent metal-organic frameworks (LMOFs). For example, Py2_2TTz-based Zn/Cd-MOFs detect environmental contaminants (e.g., Hg2+^{2+}) via fluorescence quenching. The thiazolo core’s π-conjugation enhances photoluminescence quantum yields (PLQY > 20%), while pyridyl groups enable coordination with metal nodes (e.g., Zn2+^{2+}) .

Q. What computational methods are employed to predict the therapeutic potential of novel derivatives?

In silico docking (Glide, AutoDock) and ADMET profiling (SwissADME, pkCSM) prioritize candidates. For VEGFR-2 inhibitors, pyrimidin-2(1H)-one spacers improve binding affinity (ΔG < −9 kcal/mol) compared to pyrazoline analogs. MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns, with RMSD < 2 Å indicating robust interactions .

Methodological Considerations

  • Synthesis Optimization : Use microwave irradiation to reduce reaction times from 24 hours to <1 hour while maintaining yields >80% .
  • Biological Assays : Combine radioligand binding with functional cAMP assays to confirm inverse agonism (e.g., 80% inhibition of A2_2A-mediated cAMP production at 1 μM) .
  • Material Characterization : Employ time-resolved fluorescence spectroscopy to quantify LMOF sensitivity (LOD < 1 ppm for heavy metals) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.